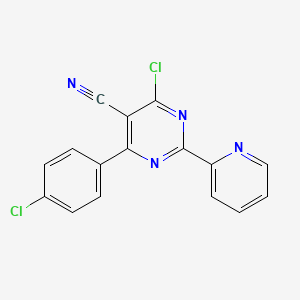

![molecular formula C16H13BrFN3OS2 B2379191 (5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897472-51-4](/img/structure/B2379191.png)

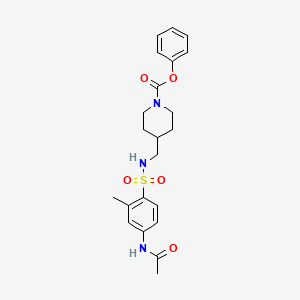

(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.32. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications

- Donor-Acceptor Polymers : Researchers have synthesized donor-acceptor polymers using this compound as an acceptor unit. These polymers exhibit tunable optoelectronic properties, making them suitable for applications like organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) .

- Photovoltaic Devices : The polymer films containing this compound, blended with PC71BM, have been studied for photovoltaic applications. These devices achieved a power conversion efficiency (PCE) of 3.82% .

- Fluorescent Properties : The compound’s absorption and fluorescence properties make it relevant for optoelectronic applications. It has potential in OLEDs, organic light-emitting field transistors (LEFETs), and other fluorescence-based technologies .

- Semiconducting Polymers : Incorporating this compound into semiconducting polymers enhances their electronic properties. Researchers have explored its use in materials for field-effect transistors and other electronic devices .

- Building Block : Chemists use this compound as a building block for synthesizing more complex molecules. Its bromothiophene moiety allows for versatile functionalization .

- Intermediates : The tricyclic derivatives derived from this compound serve as valuable intermediates for synthesizing biologically active compounds and fluorophores .

- Optical and Electrochemical Properties : Researchers have characterized the optical and electrochemical behavior of materials containing this compound. These studies provide insights into its potential applications .

Organic Electronics and Photovoltaics

Fluorescence and Optoelectronics

Materials Science

Chemical Synthesis

Biologically Active Compounds

Material Characterization

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a benzo[d]thiazole moiety, have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors .

Mode of Action

Similar compounds have been shown to inhibit quorum sensing pathways in bacteria . This inhibition can disrupt bacterial communication, potentially reducing their virulence and ability to form biofilms .

Biochemical Pathways

The compound may affect the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound could disrupt bacterial behaviors such as biofilm formation and virulence production .

Result of Action

The result of the compound’s action could be a reduction in bacterial virulence and biofilm formation due to the disruption of quorum sensing pathways . This could potentially make the bacteria less able to cause disease or resist treatment.

properties

IUPAC Name |

(5-bromothiophen-2-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN3OS2/c17-14-4-3-12(23-14)15(22)20-5-7-21(8-6-20)16-19-11-2-1-10(18)9-13(11)24-16/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHMZXIKULPIRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2379109.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2379112.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)

![Methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate](/img/structure/B2379126.png)

methanone](/img/structure/B2379129.png)

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)